molecular formula C12H16BrNO2 B1406120 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide CAS No. 1549400-92-1

4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide

Cat. No. B1406120
M. Wt: 286.16 g/mol
InChI Key: DMVCGFQYFCBZJP-UHFFFAOYSA-N
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Description

The compound “4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide” is likely a derivative of benzoic acid, which is a common structure in many organic compounds . The presence of the bromo and methyl groups on the phenyl ring, along with the methoxy group and the butanamide group, suggest that this compound could have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic aromatic ring of the phenyl group, with the bromo, methyl, methoxy, and butanamide groups attached at the specified positions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the benzylic position, which is the carbon adjacent to the aromatic ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the bromo group could increase the compound’s density and boiling point .

Scientific Research Applications

Synthesis and Antimicrobial Applications

A study by Fuloria et al. (2014) focused on the synthesis of derivatives related to 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide through a series of chemical reactions starting from p-bromo-m-cresol. The derivatives, including Schiff bases and Thiazolidinone, were evaluated for their antimicrobial properties, showing potential in antibacterial and antifungal applications. This research highlights the chemical versatility and potential biomedical applications of compounds related to 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide (Fuloria, Fuloria, & Gupta, 2014).

Biocatalytic Production and Industrial Applications

The enzymatic production of compounds structurally related to 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide, such as (S)-4-bromo-3-hydroxybutyrate, was explored by Asako et al. (2009). They developed a novel biotechnological process using E. coli transformants, suitable for the industrial production of intermediates for statin compounds. This research demonstrates the potential of using biocatalysis for the production of medically significant compounds (Asako, Shimizu, & Itoh, 2009).

Applications in Photodynamic Therapy

Pişkin et al. (2020) synthesized a new zinc phthalocyanine compound substituted with derivatives related to 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide. The compound exhibited high singlet oxygen quantum yield and good fluorescence properties, making it a potential candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant and Anticancer Activities

Dong et al. (2022) investigated the antioxidant and anticancer activities of synthesized methylated and acetylated derivatives of natural bromophenols, closely related to 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide. The compounds showed significant potential in ameliorating oxidative damage and inducing apoptosis in cancer cells, highlighting their promise in drug development for various diseases (Dong et al., 2022).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, brominated compounds can be hazardous and require appropriate handling and disposal .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if this compound showed promise as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

4-(4-bromo-3-methylphenoxy)-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-9-8-10(5-6-11(9)13)16-7-3-4-12(15)14-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVCGFQYFCBZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCC(=O)NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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